Antitumor agent-19, also referred to as P19G1, is a novel compound identified for its potent antitumor activity, particularly against various cancer cell lines. It was developed through a systematic approach involving the synthesis of Erlotinib derivatives using modular click chemistry. This compound has shown promising results in inhibiting tumor growth and metastasis, making it a candidate for further development in cancer therapy.
P19G1 was synthesized from a library of Erlotinib derivatives. Erlotinib is a well-known drug used primarily for the treatment of non-small cell lung cancer. The synthesis of P19G1 involved advanced chemical techniques to enhance its efficacy and specificity against cancer cells.
P19G1 belongs to the class of small molecule inhibitors targeting specific pathways involved in tumor growth and proliferation. Its structural characteristics allow it to interact with cellular mechanisms that are crucial for cancer cell survival.
The synthesis of P19G1 involved a modular click-chemistry method, which is known for its efficiency in creating diverse chemical compounds. This method allows for rapid structural modifications, enabling the identification of compounds with enhanced biological activity.
The synthesis process included the following steps:
P19G1 has a complex molecular structure characterized by:
The molecular formula of P19G1 is C₁₈H₁₈F₃N₅O₂S, indicating its composition includes carbon, hydrogen, fluorine, nitrogen, oxygen, and sulfur. The specific arrangement of these atoms contributes to its biological properties.
Antitumor agent-19 undergoes various chemical reactions that are essential for its activity:
The reactions are facilitated by the presence of specific functional groups that can interact with cellular components. For instance, the sulfur atom can participate in redox reactions, while the fluorine atoms may enhance lipophilicity, aiding in membrane penetration.
P19G1 exerts its antitumor effects primarily through:
In vitro studies have shown that P19G1 has an IC₅₀ value ranging from 1 to 5 μM against various tumor cell lines, indicating strong inhibitory effects on cell viability. Additionally, animal model experiments demonstrated significant tumor growth inhibition without notable toxicity at therapeutic doses.
P19G1 is characterized by:
Key chemical properties include:
Antitumor agent-19 holds potential applications in:
Antitumor agent-19 (CAS 2379727-90-7) is a structurally optimized compound derived from the epidermal growth factor receptor (EGFR) inhibitor erlotinib. Erlotinib’s 4-anilinoquinazoline core binds competitively to the ATP-binding site of EGFR tyrosine kinase, inhibiting oncogenic signaling [8]. However, clinical resistance via T790M and C797S mutations limits its efficacy. Antitumor agent-19 addresses this by diverting the primary mechanism from direct EGFR inhibition to tumor-associated macrophage (TAM) modulation. The design retains erlotinib’s quinazoline pharmacophore but incorporates strategic modifications:
Table 1: Erlotinib-to-Antitumor agent-19 Key Structural Transformations
| Region | Erlotinib | Antitumor agent-19 | Biological Consequence |
|---|---|---|---|
| Core Structure | 4-Anilinoquinazoline | Retained quinazoline | Maintains kinase binding potential |
| Side Chain | Acetylene moiety | Modified linker + warhead | Enables TAM targeting |
| Primary Target | EGFR kinase domain | Tumor-associated macrophages | Shifts from kinase inhibition to immunomodulation |
| Key Bioactivity | EGFR phosphorylation block | TNF-α induction (EC₅₀ ~17-19 µM) | Promotes M1 macrophage polarization |
The synthesis of Antitumor agent-19 employs copper(I)-catalyzed azide-alkyne cycloaddition (CuAAC), a quintessential "click" reaction, to conjugate the erlotinib-derived alkyne with azide-functionalized pharmacophores. This method offers exceptional reliability under physiological conditions, high atom economy (>90% yield in model reactions), and bioorthogonality [7] [9]. Specific advantages include:
Systematic SAR studies of the quinazoline fragment identified critical modifications for dual TAM modulation and residual kinase activity:
Table 2: SAR of Quinazoline Modifications in Antitumor agent-19 Analogues
| Modification Site | Structural Change | TNF-α EC₅₀ (µM) | Effect vs. Antitumor agent-19 |
|---|---|---|---|
| C7 position | -OCH₃ | 28.4 | 65% increase (worse) |
| Anilino meta-position | -Cl | 15.2 | 11% decrease (better) |
| Anilino para-position | -CF₃ | 21.9 | 28% increase (worse) |
| N1 alkylation | -CH₂CH₃ | >50 | >200% increase (worse) |
Antitumor agent-19’s target specificity arises from strategic incorporation of three functional groups:
Table 3: Functional Group Contributions to Target Specificity
| Functional Group | Role in Target Specificity | Experimental Evidence |
|---|---|---|
| Trifluoromethyl (-CF₃) | Hydrophobic pocket occupancy in TAM receptors | 65% higher TNF-α induction vs. -H analogue |
| Chloro (-Cl) | Blocks EGFR binding cavity | EGFR IC₅₀ >1 µM vs. erlotinib (IC₅₀ = 0.02 µM) |
| 1,2,3-Triazole linker | Hydrogen bonding with TAM His189 | 2.1-fold activity loss in H189A mutant cells |
The molecular evolution of Antitumor agent-19 exemplifies rational scaffold repurposing. By merging erlotinib’s pharmacokinetic advantages with TAM-specific warheads via click chemistry, it achieves a mechanistically distinct antitumor profile validated in in vitro and in vivo models [1] [2] [6].
CAS No.: 25560-91-2
CAS No.: 193419-86-2
CAS No.: 72572-96-4
CAS No.: 127886-77-5